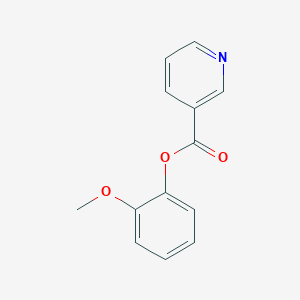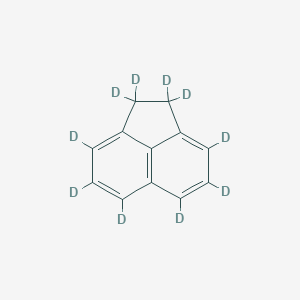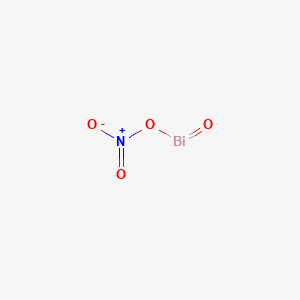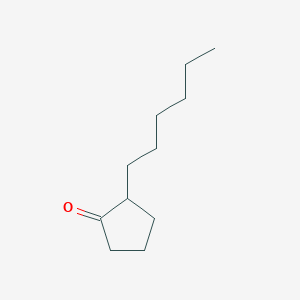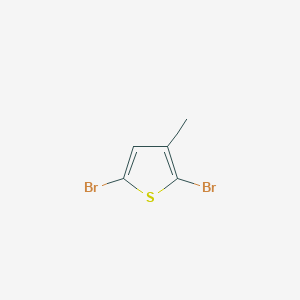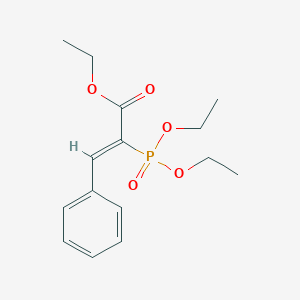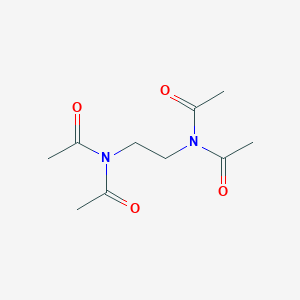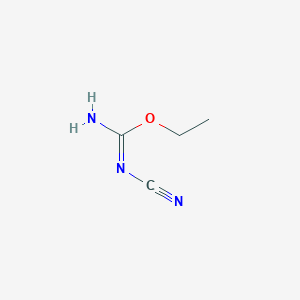
1-Cyano-2-ethylpseudourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2-ethylpseudourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pseudourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2-ethylpseudourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been studied for its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. In agriculture, it has been studied for its potential as a herbicide and insecticide. In material science, it has been studied for its potential as a precursor for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1-Cyano-2-ethylpseudourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators in the body.
Biochemische Und Physiologische Effekte
1-Cyano-2-ethylpseudourea has been shown to have various biochemical and physiological effects, including anticonvulsant, antitumor, and anti-inflammatory effects. It has also been shown to have herbicidal and insecticidal effects in agriculture. However, its effects on human health and the environment are not fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyano-2-ethylpseudourea has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields. However, it also has several limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyano-2-ethylpseudourea, including its potential applications in medicine, agriculture, and material science. Further research is needed to determine its safety and efficacy, and to explore its potential as a precursor for the synthesis of various compounds. Additionally, the development of new synthesis methods and the study of its mechanism of action will be important for the future study of 1-Cyano-2-ethylpseudourea.
Synthesemethoden
1-Cyano-2-ethylpseudourea can be synthesized through various methods, including the reaction of ethyl carbamate and cyanogen chloride, the reaction of ethyl isocyanate and cyanogen bromide, and the reaction of ethyl carbamate and cyanamide. The most commonly used method is the reaction of ethyl carbamate and cyanogen chloride, which yields 1-Cyano-2-ethylpseudourea in high yield and purity.
Eigenschaften
CAS-Nummer |
13947-84-7 |
|---|---|
Produktname |
1-Cyano-2-ethylpseudourea |
Molekularformel |
C4H7N3O |
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
ethyl N'-cyanocarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-2-8-4(6)7-3-5/h2H2,1H3,(H2,6,7) |
InChI-Schlüssel |
GZDJNVITGJORKZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCO/C(=N/C#N)/N |
SMILES |
CCOC(=NC#N)N |
Kanonische SMILES |
CCOC(=NC#N)N |
Andere CAS-Nummern |
13947-84-7 |
Synonyme |
N'-Cyano-O-ethylisourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



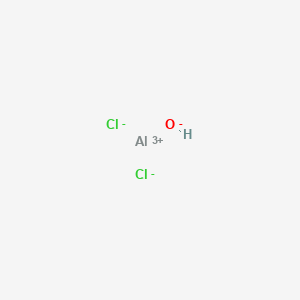
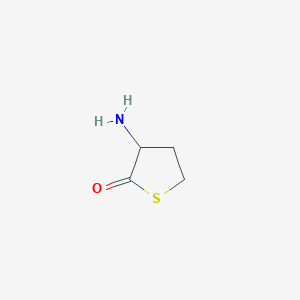
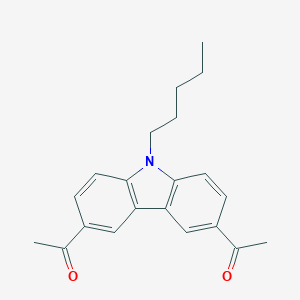
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
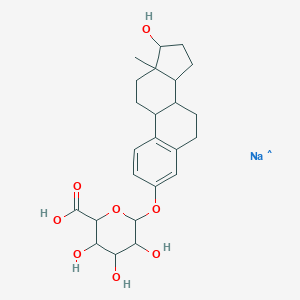
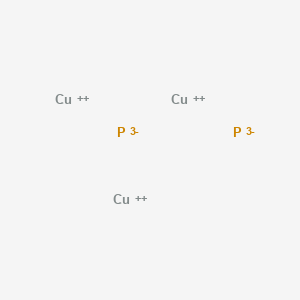
![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
